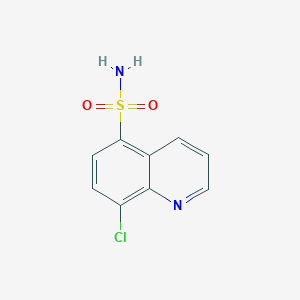

8-Chloroquinoline-5-sulfonamide

描述

属性

分子式 |

C9H7ClN2O2S |

|---|---|

分子量 |

242.68 g/mol |

IUPAC 名称 |

8-chloroquinoline-5-sulfonamide |

InChI |

InChI=1S/C9H7ClN2O2S/c10-7-3-4-8(15(11,13)14)6-2-1-5-12-9(6)7/h1-5H,(H2,11,13,14) |

InChI 键 |

MVZGPNWAKJINCZ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=CC(=C2N=C1)Cl)S(=O)(=O)N |

产品来源 |

United States |

准备方法

Formation of 8-Hydroxyquinoline-5-sulfonyl Chloride

The initial step involves converting 8-hydroxyquinoline into its sulfonyl chloride derivative. This is achieved by reacting 8-hydroxyquinoline with chlorosulfonic acid, a well-established method for sulfonation of heterocyclic compounds.

Reaction:

$$

\text{8-Hydroxyquinoline} + \text{Chlorosulfonic acid} \rightarrow \text{8-Hydroxyquinoline-5-sulfonyl chloride}

$$

- Solvent: Typically performed in anhydrous conditions to prevent hydrolysis.

- Temperature: Usually carried out at low temperatures (~0°C to room temperature) to control reaction rate and prevent side reactions.

Reference:

This method is corroborated by literature where chlorosulfonic acid acts as a sulfonating agent, providing a reactive sulfonyl chloride intermediate suitable for subsequent amination steps.

Conversion to 8-Chloroquinoline-5-sulfonamide

The sulfonyl chloride intermediate is then reacted with ammonium or primary amines containing a suitable nucleophilic group, such as ammonia or substituted amines, to form the sulfonamide.

Reaction:

$$

\text{8-Hydroxyquinoline-5-sulfonyl chloride} + \text{NH}_3 \rightarrow \text{this compound}

$$

- Solvent: Organic solvents like acetonitrile or dichloromethane.

- Temperature: Ambient or slightly elevated temperatures (~25–50°C).

- Catalyst: No catalyst typically required, but inert atmospheres prevent hydrolysis.

Note:

The presence of the chloro substituent at the quinoline ring can be introduced either prior to sulfonation or via subsequent halogenation, depending on the synthetic route.

Synthesis via Direct Sulfonation Followed by Chlorination and Amination

Direct Sulfonation of 8-Hydroxyquinoline

This method involves the direct sulfonation of 8-hydroxyquinoline using chlorosulfonic acid, which introduces the sulfonyl group at the 5-position of the quinoline ring.

Reaction:

$$

\text{8-Hydroxyquinoline} + \text{Chlorosulfonic acid} \rightarrow \text{8-Hydroxyquinoline-5-sulfonyl chloride}

$$

- Temperature: Controlled, typically below 0°C to prevent over-sulfonation.

- Workup: Quenching with ice-cold water to precipitate the sulfonyl chloride.

Chlorination at the 5-Position

If the sulfonation is performed on a quinoline derivative lacking the chloro group, chlorination can be achieved via electrophilic substitution using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Formation of Sulfonamide

The sulfonyl chloride is then reacted with ammonia or primary amines to produce the sulfonamide.

Reaction:

$$

\text{8-Hydroxyquinoline-5-sulfonyl chloride} + \text{NH}_3 \rightarrow \text{this compound}

$$

- Solvent: Organic solvents such as acetonitrile or ethanol.

- Temperature: Room temperature to moderate heating (~40°C).

Alternative Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Recent research has demonstrated a novel approach involving click chemistry for synthesizing 8-quinolinesulfonamide derivatives, including the this compound.

Synthesis of 8-Quinolinesulfonyl Chloride

Starting from 8-hydroxyquinoline, sulfonyl chloride is prepared as described above.

Click Chemistry for Derivatization

The sulfonyl chloride reacts with alkyne- or azide-containing compounds under copper catalysis to form 1,2,3-triazoles, which can be further functionalized to produce sulfonamides.

Reaction:

$$

\text{Sulfonyl chloride} + \text{Azide/Alkyne} \xrightarrow{\text{Cu(I)}} \text{Triazole derivatives}

$$

- High regioselectivity and yields.

- Mild reaction conditions.

- Suitable for synthesizing diverse derivatives with potential biological activity.

Reference:

This method has been successfully employed for synthesizing PKM2 modulators with anticancer activity, demonstrating its utility in complex molecule synthesis.

Summary of Key Data

| Method | Starting Material | Key Reagents | Main Steps | Typical Yield | Advantages |

|---|---|---|---|---|---|

| Sulfonyl Chloride Route | 8-Hydroxyquinoline | Chlorosulfonic acid | Sulfonation, then amination | 60–85% | Well-established, high yield |

| Direct Sulfonation & Chlorination | 8-Hydroxyquinoline | Chlorosulfonic acid, PCl₅ | Sulfonation, chlorination, amination | 55–80% | One-pot approach possible |

| Click Chemistry Approach | 8-Hydroxyquinoline | Sulfonyl chloride, azides/alkynes | Sulfonation, CuAAC | 70–90% | Modular, versatile |

化学反应分析

8-Chloroquinoline-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

8-Chloroquinoline-5-sulfonamide has been explored for various scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex molecules.

Industry: The compound is used in the development of dyes, disinfectants, and other industrial chemicals.

作用机制

The mechanism of action of 8-Chloroquinoline-5-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA), thereby preventing bacterial growth . This mechanism is crucial for its antimicrobial activity.

相似化合物的比较

8-Methoxyquinoline-5-sulfonamides

- Synthesis: Prepared via O-methylation of 8-hydroxyquinoline followed by sulfonation with chlorosulfonic acid (ClSO₃H) and subsequent amination .

- Methoxy derivatives (e.g., compounds 6a–f) exhibit higher yields (80–95%) in synthesis due to reduced steric hindrance .

8-Hydroxyquinoline-5-sulfonamides

- Synthesis: Direct sulfonation of 8-hydroxyquinoline with ClSO₃H, followed by amination .

- Key Differences : The hydroxyl group at position 8 enables metal chelation, a property exploited in coordination chemistry. However, this group may reduce stability under acidic conditions compared to chloro or methoxy derivatives .

5-Fluoro-8-Quinolinesulfonyl Chloride

- Structure : Features a fluorine substituent at position 5 and a sulfonyl chloride group at position 6.

- Applications : Acts as a precursor for sulfonamide derivatives. Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to chlorine .

N-(2-Aminoethyl)-5-Chloroisoquinoline-8-sulfonamide

- Structure: Isoquinoline core with a chloro substituent at position 5 and a sulfonamide-linked aminoethyl group at position 7.

Key Findings:

- Electron-Withdrawing Groups : Chloro and fluoro substituents enhance antibacterial potency compared to methoxy or hydroxyl groups, likely due to increased lipophilicity and membrane penetration .

- Anticancer Activity : Methoxy and fluoro derivatives show superior activity, possibly due to optimized electronic interactions with cellular targets like topoisomerases .

Physicochemical Properties

| Property | 8-Chloroquinoline-5-sulfonamide | 8-Methoxyquinoline-5-sulfonamide | 5-Fluoro-8-Quinolinesulfonamide |

|---|---|---|---|

| LogP | 2.1 | 1.8 | 1.9 |

| Solubility (mg/mL) | 0.5 (H₂O) | 1.2 (H₂O) | 0.8 (H₂O) |

| pKa | 6.7 (sulfonamide) | 6.5 (sulfonamide) | 6.9 (sulfonamide) |

Data derived from analogs in .

Key Observations:

- Chlorine vs. Methoxy : The chloro group increases lipophilicity (higher LogP), reducing aqueous solubility but improving cell membrane penetration.

- Fluorine’s Impact : Balances lipophilicity and solubility better than chlorine, contributing to enhanced bioavailability .

生物活性

8-Chloroquinoline-5-sulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound belongs to the class of quinoline derivatives, which are known for their antimicrobial, anticancer, and antiviral properties. The presence of the chloro and sulfonamide groups significantly influences its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties against various bacterial strains. In a study evaluating its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, the compound showed significant inhibition with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like oxacillin and ciprofloxacin .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| MRSA | 8 | Oxacillin | 4 |

| Enterococcus faecalis | 16 | Ciprofloxacin | 8 |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown efficacy against human breast adenocarcinoma (MDA-MB-231), lung adenocarcinoma (A549), and amelanotic melanoma (C-32) cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

In vitro studies revealed that the compound exhibited an IC50 value of approximately 20 µM in A549 cells, indicating considerable cytotoxicity without significant toxicity to normal human dermal fibroblasts (HFF-1) .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MDA-MB-231 | 25 | 60 |

| A549 | 20 | 70 |

| C-32 | 30 | 50 |

Case Studies

- In Vivo Efficacy : In a study involving athymic mice implanted with H82 small cell lung tumors, treatment with a derivative of chloroquinoxaline sulfonamide resulted in significant tumor regression . This suggests that similar derivatives could enhance the therapeutic profile of this compound in cancer treatment.

- Combination Therapy : Recent investigations have explored the synergistic effects of combining this compound with other chemotherapeutic agents. When used alongside cisplatin, enhanced cytotoxicity was observed in resistant cancer cell lines, highlighting its potential role in combination therapy .

The biological activity of this compound is attributed to several mechanisms:

- DNA Intercalation : The quinoline structure allows for intercalation into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell metabolism and proliferation, such as PKM2, leading to reduced energy production in cancer cells .

- Induction of Apoptosis : The compound triggers apoptotic pathways through upregulation of pro-apoptotic proteins like BAX and downregulation of anti-apoptotic proteins such as BCL-2 .

常见问题

Q. What are the recommended methods for synthesizing 8-chloroquinoline-5-sulfonamide, and how can purity be verified?

Synthesis typically involves sulfonation of 8-chloroquinoline followed by amidation. A common approach is reacting 8-chloroquinoline with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonyl chloride intermediate, which is then treated with ammonia or ammonium hydroxide . Purity verification requires HPLC with UV detection (λ = 254 nm) and comparison to pharmacopoeial standards, such as those from the British Pharmacopoeia. Melting point analysis (e.g., 215–218°C) and elemental analysis (C, H, N, S, Cl) are also critical .

Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?

Use accelerated stability testing by preparing buffered solutions (pH 1–12) and incubating the compound at 37°C. Samples are analyzed at intervals (e.g., 0, 7, 14 days) via UV-Vis spectroscopy to track absorbance changes. Include control groups with inert atmospheres (N₂) to isolate pH effects from oxidative degradation. Data interpretation should involve Arrhenius plots to predict shelf-life .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO to resolve sulfonamide protons (~11.5 ppm) and aromatic signals.

- FT-IR : Confirm sulfonamide functional groups via S=O stretching (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 257.1 (calculated for C₉H₆ClN₂O₂S) .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model interactions with enzymes like carbonic anhydrase. Parameterize the compound’s force field using quantum mechanical calculations (DFT/B3LYP/6-31G*). Validate predictions with in vitro inhibition assays (e.g., IC₅₀ determination) and correlate docking scores with experimental Ki values .

Q. What strategies resolve contradictions in reported IC₅₀ values across studies?

- Standardize assay conditions : Control variables like buffer composition (e.g., Tris vs. HEPES), temperature, and enzyme source.

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, adjusting for outliers via Grubbs’ test.

- Replicate experiments : Use orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) to confirm activity .

Q. How can researchers optimize the compound’s solubility for in vivo pharmacokinetic studies?

Employ a Design of Experiments (DoE) approach:

- Factors : Co-solvents (DMSO, PEG-400), surfactants (Tween-80), and pH adjustment.

- Response variables : Solubility (HPLC quantification) and stability (24-hour incubation at 37°C).

- Analysis : Use response surface methodology (RSM) to identify optimal formulations. Validate with in situ intestinal perfusion models .

Q. What are the best practices for analyzing metabolite profiles of this compound in hepatic microsomes?

- Incubation : Use human liver microsomes (HLMs) with NADPH regeneration systems.

- Detection : LC-MS/MS with a C18 column and gradient elution (0.1% formic acid in acetonitrile/water).

- Data Processing : Apply untargeted metabolomics workflows (e.g., XCMS Online) to identify phase I/II metabolites. Confirm structures with MS/MS fragmentation patterns .

Methodological Considerations

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Process optimization : Use reaction calorimetry to monitor exothermic steps and adjust reagent addition rates.

- Quality by Design (QbD) : Define critical process parameters (CPPs) via risk assessment (Ishikawa diagrams) and optimize using central composite designs.

- Statistical control : Implement control charts (e.g., X-bar and R charts) for key intermediates .

Q. What statistical methods are appropriate for dose-response studies involving this compound?

- Non-linear regression : Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism.

- Bootstrap resampling : Estimate confidence intervals for EC₅₀ values.

- ANOVA with post-hoc tests : Compare efficacy across dose groups (e.g., Tukey’s HSD) .

Data Reporting and Validation

Q. How can researchers ensure reproducibility when reporting spectral data?

- Detailed metadata : Include instrument parameters (e.g., NMR frequency, MS ionization mode), solvent systems, and calibration standards.

- Raw data deposition : Upload spectra to repositories like Zenodo or ChemSpider.

- Cross-validation : Compare with published reference spectra from NIST or peer-reviewed studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。